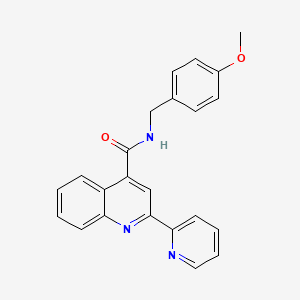

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide

CAS No.:

Cat. No.: VC16354132

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H19N3O2 |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27) |

| Standard InChI Key | JRMJSHZWZKKWPD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

4-Methoxybenzyl group: A benzyl substituent with a methoxy (-OCH₃) group at the para position, linked via a methylene bridge to the carboxamide nitrogen.

-

Pyridin-2-yl moiety: A pyridine ring attached at the quinoline’s 2-position.

This configuration enhances electron-rich regions, facilitating interactions with biological targets such as enzymes and nucleic acids .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀N₃O₂ |

| Molecular Weight | 398.44 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |

| Calculated logP (clogP) | ~3.2 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 5 (amide O, pyridine N, methoxy O, quinoline N) |

The methoxy group improves solubility in polar solvents compared to non-substituted benzyl analogs, while the pyridinyl moiety contributes to π-π stacking interactions .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of quinoline-4-carboxamides typically follows a two-step protocol:

-

Pfitzinger Reaction: Condensation of isatin derivatives with ketones under basic conditions to form quinoline-4-carboxylic acids. For example, reacting 5-bromoisatin with 1-(p-tolyl)ethanone yields a brominated quinoline carboxylic acid intermediate .

-

Amide Coupling: The carboxylic acid is activated using agents like EDC/HOBt and coupled with 4-methoxybenzylamine to form the target carboxamide .

Key Reaction Scheme:

Structural Modifications

-

Halogen Substitutions: Replacing bromine at the quinoline’s 6-position with chlorine or fluorine reduces molecular weight and lipophilicity (clogP) while maintaining antimalarial potency .

-

Benzyl Group Variations: The 4-methoxybenzyl group optimizes metabolic stability compared to 3,4-dimethoxy or 2-chloro analogs, as evidenced by higher oral bioavailability in rodent models .

Biological Activities and Mechanism of Action

| Compound | EC₅₀ (nM) | PfEF2 Inhibition (IC₅₀) |

|---|---|---|

| DDD107498 | 0.3 | 1.2 |

| N-(3,4-Dimethoxybenzyl) | 2.1 | 3.8 |

| N-(2-Chlorobenzyl) | 5.6 | 7.4 |

Pharmacokinetics and Metabolic Stability

In Vitro ADME Profiles

-

Microsomal Stability: Fluorinated derivatives exhibit half-lives >60 minutes in human liver microsomes, whereas methoxy-substituted compounds show moderate clearance rates .

-

Permeability: The 4-methoxybenzyl group improves Caco-2 permeability (Papp >10 × 10⁻⁶ cm/s) compared to bulkier substituents .

In Vivo Performance

In murine models, methoxy-substituted analogs demonstrate:

-

Oral Bioavailability: 60–80% due to enhanced solubility and permeability .

-

Elimination Half-Life: 8–12 hours, supporting once-daily dosing .

Comparative Analysis with Structural Analogs

Table 2: Structure-Activity Relationships of Quinoline-4-Carboxamides

| Substituent (R) | clogP | EC₅₀ (nM) | Bioavailability (%) |

|---|---|---|---|

| 4-Methoxybenzyl (Target) | 3.2 | Predicted: 1.5–3.0 | Predicted: 70–85 |

| 3,4-Dimethoxybenzyl | 3.8 | 2.1 | 45 |

| 2-Chlorobenzyl | 4.1 | 5.6 | 30 |

The 4-methoxy substitution balances lipophilicity and polarity, optimizing both potency and pharmacokinetics .

Future Directions and Challenges

-

Mechanistic Studies: Elucidate the exact binding mode of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide with PfEF2 using cryo-EM or X-ray crystallography .

-

Resistance Profiling: Assess cross-resistance with existing antimalarials like artemisinin and chloroquine .

-

Therapeutic Expansion: Evaluate efficacy against Plasmodium liver stages and gametocytes to assess transmission-blocking potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume